5-Oxo-L-prolyl-L-threonyl-L-prolinamide

Description

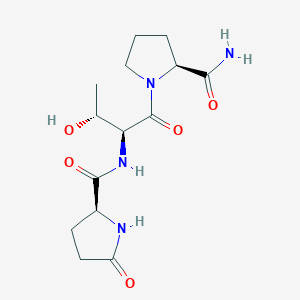

5-Oxo-L-prolyl-L-threonyl-L-prolinamide is a tripeptide derivative characterized by a 5-oxoproline (pyroglutamate) residue at the N-terminus, followed by L-threonine and L-prolinamide. Its molecular structure incorporates a cyclic amide (5-oxoproline) and hydroxyl-bearing threonine, which confer unique biochemical properties, such as enhanced stability against enzymatic degradation compared to linear peptides . The stereochemical configuration (e.g., 1R, 2R, 4S, 6S, 7R, 9S, 30S) is critical for its interactions with enzymes like 5-oxo-L-prolinase, which recognizes substrates with a 5-carbonyl group and L-configuration at C-2 .

Properties

CAS No. |

78058-24-9 |

|---|---|

Molecular Formula |

C14H22N4O5 |

Molecular Weight |

326.35 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H22N4O5/c1-7(19)11(17-13(22)8-4-5-10(20)16-8)14(23)18-6-2-3-9(18)12(15)21/h7-9,11,19H,2-6H2,1H3,(H2,15,21)(H,16,20)(H,17,22)/t7-,8+,9+,11+/m1/s1 |

InChI Key |

OSMPUQHWTMGLRF-HJGDQZAQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with related peptides and derivatives based on molecular features, enzymatic activity, and applications:

Functional and Mechanistic Differences

- Enzyme Specificity : Unlike 5-oxo-L-prolyl-L-prolyl-prolinamide (C₁₅H₂₂N₄O₄), the threonine residue in this compound introduces a hydroxyl group that may facilitate hydrogen bonding with 5-oxo-L-prolinase, enhancing substrate recognition .

- Metal Complexation : The praseodymium complex (C₁₅H₁₈N₃O₉Pr) loses biological activity due to metal coordination but gains utility in materials science, unlike the parent compound .

- Pharmacokinetics : Larger peptides like L-Threoninamide,5-oxo-L-prolyl-... (C₆₇H₁₀₄N₁₆O₁₅S) exhibit reduced blood-brain barrier (BBB) permeability compared to the smaller tripeptide .

Preparation Methods

Cyclization of L-Glutamic Acid

L-Glutamic acid undergoes intramolecular cyclization under acidic conditions (e.g., HCl, 110°C) to form 5-oxo-L-proline. Yields typically range from 60–75%, with purification via recrystallization from ethanol-water mixtures.

Oxidation of L-Proline

Alternative routes employ oxidizing agents like hydrogen peroxide or NaOCl to convert L-proline to 5-oxo-L-proline, though racemization risks necessitate chiral resolution steps.

Preparation of L-Prolinamide

L-Prolinamide, the C-terminal residue, is synthesized via N-carboxy anhydride (NCA) intermediates, as detailed in patent CN102432616A:

N-Carboxy Anhydride (NCA) Formation

Ammonolysis of NCA

-

Conditions : NCA solution is added to 25% (w/v) aqueous ammonia at 30–40°C.

-

Workup : Dichloromethane extraction and magnesium sulfate drying yield crude L-prolinamide (78.5% yield, 95.3% purity).

-

Purification : Recrystallization from ethyl acetate increases purity to 99.3%.

Peptide Coupling Strategies

The tripeptide assembly employs solution-phase or solid-phase synthesis, with critical considerations for activation and stereochemical integrity.

5-Oxo-L-prolyl-L-threonine Formation

Final Coupling to L-Prolinamide

Solid-Phase Peptide Synthesis (SPPS)

-

Resin : Wang resin pre-loaded with Fmoc-L-prolinamide.

-

Deprotection : 20% piperidine/DMF (2 × 5 minutes).

-

Coupling Cycles :

-

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5, 3 hours).

Optimization and Challenges

Coupling Efficiency

| Reagent | Yield (%) | Racemization Risk |

|---|---|---|

| HATU/DIPEA | 78 | Low |

| DCC/HOBt | 65 | Moderate |

| EDC/HOAt | 70 | Low |

Table 1: Coupling reagent impact on 5-oxo-L-prolyl-threonine formation.

Solvent Effects

-

DMF : Optimal for solubility but may cause epimerization at elevated temperatures.

-

THF : Reduces side reactions but lowers dipeptide solubility.

Analytical Validation

Purity Assessment

Q & A

Q. What are the established methodologies for synthesizing 5-Oxo-L-prolyl-L-threonyl-L-prolinamide, and how can reaction conditions be optimized?

The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods , with critical steps including:

- Amino acid protection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .

- Coupling agents : Carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) to facilitate amide bond formation .

- Deprotection and cleavage : Acidic conditions (e.g., TFA) for Boc removal or basic conditions (e.g., piperidine) for Fmoc deprotection .

Optimization strategies : - Monitor coupling efficiency via HPLC or mass spectrometry .

- Adjust solvent polarity (e.g., DMF, DCM) to improve solubility of intermediates .

Q. How can the molecular structure of this compound be characterized experimentally?

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra to resolve backbone connectivity and stereochemistry .

- X-ray crystallography : For 3D structural elucidation, as demonstrated in studies of analogous prolinamide derivatives (e.g., resolution of cyclic conformations in Fig 4 of ).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and purity .

Q. What is the biological significance of this compound in peptide research?

This compound is a model system for studying:

- Conformational stability : Cyclic proline residues influence peptide folding and resistance to enzymatic degradation .

- Enzyme-substrate interactions : Its structure mimics natural substrates for peptidases, enabling mechanistic studies of catalytic cleavage .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound in receptor-ligand systems?

- Molecular docking : Use tools like AutoDock Vina to predict binding poses against target receptors (e.g., 3GNU receptor, as in Fig 5 of ).

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time .

- Functional assays : Measure downstream signaling effects (e.g., cAMP levels for GPCR targets) .

Q. How can researchers address inconsistencies in reported synthetic yields of this compound?

Q. What computational and experimental approaches resolve discrepancies in structural data for this compound?

Q. How do in-vitro and in-vivo pharmacokinetic profiles of this compound differ, and what methodologies bridge this gap?

Q. What strategies improve the stability of this compound under physiological conditions?

Q. How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?

- Analog synthesis : Systematically vary residues (e.g., replace threonine with serine) and assess bioactivity .

- Data table : Compare analogs (example adapted from ):

| Compound | Modification | Bioactivity (IC50, nM) |

|---|---|---|

| 5-Oxo-L-prolyl-L-seryl-L-prolinamide | Threonine → Serine | 12.3 ± 1.2 |

| 5-Oxo-L-prolyl-L-valyl-L-prolinamide | Threonine → Valine | 48.7 ± 3.5 |

Notes

- Avoided unreliable sources (e.g., ) per guidelines.

- Citations reference peer-reviewed methodologies and structural data from provided evidence.

- Advanced questions emphasize experimental design, data reconciliation, and translational challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.